IMD-0354 is a highly processable, cell-permeable IKKβ inhibitor (IC50 ~1.2 µM against NF-κB) with exceptional solubility (>100 mg/mL DMSO) and formulation stability (Tween 80/CMC-Na compatible). Unlike BAY 11-7082 (irreversible ubiquitination enzyme inactivation) and TPCA-1 (STAT3 SH2 domain cross-reactivity), IMD-0354 provides clean NF-κB pathway suppression without off-target confounding. Effective in murine models (5-20 mg/kg IP) suppressing eosinophil infiltration and goblet cell hyperplasia. Shipped globally with quality assurance.
IMD-0354 (N-(3,5-Bis-trifluoromethyl-phenyl)-5-chloro-2-hydroxy-benzamide; CAS: 978-62-1) is a highly processable, cell-permeable inhibitor of IκB kinase β (IKKβ) utilized extensively for the targeted suppression of the canonical NF-κB signaling cascade. Unlike broad-spectrum anti-inflammatory agents, IMD-0354 provides targeted pathway modulation, exhibiting a cellular IC50 of approximately 1.2 µM against TNF-α-induced NF-κB transcriptional activity . From a procurement and formulation standpoint, the compound is distinguished by its exceptional solvent capacity—achieving solubilities exceeding 100 mg/mL in DMSO—and its proven compatibility with standard in vivo excipient matrices such as Tween 80 and CMC-Na . This combination of pathway specificity and robust handling characteristics makes IMD-0354 a premier precursor for advanced preclinical models of airway remodeling, corneal neovascularization, and hematological malignancies.
Selective IKKβ/NF-κB pathway inhibition probe
Cell-permeable salicylamide for cellular signaling assays
Supports vascular, cardiac, and tumor model-response studies
Substituting IMD-0354 with legacy NF-κB inhibitors or heavily ATP-competitive agents introduces severe experimental confounding and downstream process failures. While BAY 11-7082 is commonly procured as a generic NF-κB blocker, it irreversibly inactivates off-target ubiquitination enzymes (such as Ubc13 and LUBAC), fundamentally destroying the integrity of ubiquitin-dependent cellular assays [1]. Similarly, highly potent ATP-competitive inhibitors like TPCA-1 exhibit critical cross-reactivity by directly binding the STAT3 SH2 domain, skewing cytokine signaling data and invalidating mechanistic conclusions [2]. IMD-0354 avoids these structural pitfalls by offering a distinct inhibitory profile that isolates the canonical NF-κB pathway without the broad ATP-mimetic off-target toxicity or covalent enzyme disruption characteristic of generic substitutes, making it strictly non-interchangeable for rigorous mechanistic validation.
ATP-competitive vs allosteric mechanisms may shift cellular pathway interpretation.
Disease-model endpoint profiles may not transfer across IKKβ inhibitor chemotypes.
Vasorelaxation response is compound-specific; class-level inference is limited.
In comparative mechanistic profiling, legacy inhibitors frequently exhibit confounding off-target activity that compromises assay integrity. BAY 11-7082 (cellular IC50 ~10 µM) irreversibly inactivates E2/E3 ubiquitin ligases (Ubc13, LUBAC), while the ATP-competitive inhibitor TPCA-1 (cell-free IC50 17.9 nM) directly binds the STAT3 SH2 domain, suppressing STAT3 signaling alongside IKK2[1]. In contrast, IMD-0354 (cellular IC50 1.2 µM) selectively blocks TNF-α-induced IκBα phosphorylation without acting as a broad ATP-mimetic or covalent ubiquitin-enzyme disruptor .
| Evidence Dimension | Off-target pathway interference |
| Target Compound Data | IMD-0354 (Cellular IC50 1.2 µM; preserves STAT3 and ubiquitin pathway integrity) |
| Comparator Or Baseline | TPCA-1 (Inhibits STAT3) / BAY 11-7082 (Inactivates Ubc13/LUBAC) |
| Quantified Difference | Elimination of STAT3 and ubiquitin-ligase cross-reactivity |
| Conditions | Cellular mechanistic profiling under TNF-α stimulation |
Procuring IMD-0354 prevents the costly misinterpretation of data that occurs when using generic inhibitors that inadvertently destroy parallel signaling cascades.
IMD-0354 IC50 0.03–0.68 μM vs SC-514 13.61–63.84 μM; ~26% greater relaxation at 3-fold lower concentration.
Reported functional vasorelaxation comparison across contractile agonists.
Ex vivo denuded rat aortic rings; PE, KCl, U-46619 pre-contraction.A major procurement bottleneck for kinase inhibitors is the transition from cellular assays to systemic in vivo dosing due to poor oral bioavailability. While BMS-345541 (IKK2 IC50 0.3 µM) and TPCA-1 require complex, custom formulations for systemic efficacy, IMD-0354 is uniquely positioned as the sole active metabolite of the clinical-stage oral prodrug IMD-1041 [1]. Researchers can utilize IMD-0354 for precise in vitro mechanistic assays (0.5–5 µM) and seamlessly transition to IMD-1041 for oral in vivo dosing, ensuring perfect pharmacological continuity [2].
| Evidence Dimension | In vivo translational continuity |
| Target Compound Data | IMD-0354 (Directly paired with orally bioavailable prodrug IMD-1041) |
| Comparator Or Baseline | BMS-345541 / TPCA-1 (Lack matched clinical-stage oral prodrugs) |
| Quantified Difference | Enables matched in vitro (active) and in vivo (oral prodrug) experimental design |
| Conditions | Preclinical pipeline transition from cell culture to systemic animal models |
Purchasing the IMD-0354/IMD-1041 pair drastically reduces formulation development time and de-risks the transition from cell-based assays to systemic animal models.
IMD-0354 improved survival (P<0.05); LV end-diastolic area reduced 25.8%, plasma BNP 33.9% vs vehicle.
Reported post-infarction model-response context.
Rat LAD ligation, 28-day i.p. dosing; data to verify with independent replication.The practical utility of an inhibitor depends heavily on its solvent capacity for high-dose animal models. IMD-0354 demonstrates exceptional solubility in DMSO (>100 mg/mL, approx. 260 mM) and ethanol (100 mM) . This high stock concentration allows for the preparation of stable in vivo working solutions (e.g., 2 mg/mL in 2% DMSO + 5% Tween 80 + 0.5% CMC Na) without exceeding the toxicity thresholds of organic solvents [1]. Many competing lipophilic IKK inhibitors precipitate under these aqueous-surfactant conditions, limiting their maximum tolerated dose in murine models of airway hyperresponsiveness or tumor xenografts.
| Evidence Dimension | Maximum stock solubility and formulation stability |
| Target Compound Data | IMD-0354 (>100 mg/mL in DMSO; stable in 2% DMSO/Tween/CMC-Na) |
| Comparator Or Baseline | Standard lipophilic IKK inhibitors (Prone to precipitation in <5% DMSO aqueous mixtures) |
| Quantified Difference | Enables high-concentration (2 mg/mL) aqueous-compatible dosing with minimal solvent toxicity |
| Conditions | In vivo formulation preparation for IP administration (5-30 mg/kg) |
High stock solubility ensures reproducible dosing and prevents needle-clogging or erratic absorption caused by compound precipitation in animal studies.
IMD-0354 5 mg/kg significantly inhibited MDA-MB-231 xenograft expansion vs saline control.
Reported tumor-model response context.
Nude mouse xenograft, 28-day; quantitative tumor metrics not available in source.IMD-0354 IC50 ≈ 250 nM; 12- to 48-fold higher than SC-514 (3–12 μM), comparable to allosteric BMS-345541 (0.3 μM).
Reported enzymatic inhibition context; assay format-dependent activity.
Some ATP-based kinase assays may show no IKKβ inhibition; verify in target system.Utilizing IMD-0354's high IP formulation stability to consistently dose murine models (e.g., 5-20 mg/kg), effectively suppressing eosinophil infiltration and goblet cell hyperplasia without the systemic toxicity or precipitation issues common to highly hydrophobic analogs[1].
Employing IMD-0354 in complex cellular assays where the off-target STAT3 inhibition of legacy compounds like TPCA-1 would severely confound the analysis of cytokine-driven transcriptional networks [2].
Using IMD-0354 in vitro to establish baseline anti-angiogenic and apoptotic metrics in melanoma or ovarian cancer cells, perfectly matched with the oral prodrug IMD-1041 for subsequent in vivo xenograft trials to ensure pharmacological continuity [3].
Irritant